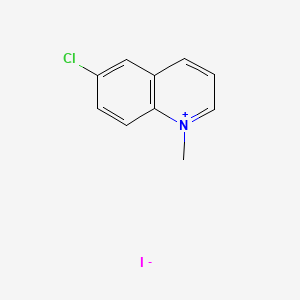

6-Chloro-N-methylquinolinium iodide

Description

Properties

IUPAC Name |

6-chloro-1-methylquinolin-1-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN.HI/c1-12-6-2-3-8-7-9(11)4-5-10(8)12;/h2-7H,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJGZZPIMJVPIV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC2=C1C=CC(=C2)Cl.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00954317 | |

| Record name | 6-Chloro-1-methylquinolin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32596-83-1 | |

| Record name | Quinolinium, 6-chloro-N-methyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032596831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-1-methylquinolin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for 6 Chloro N Methylquinolinium Iodide

Quaternization Reactions: The Primary Synthetic Route

Quaternization stands as the most fundamental and direct method for preparing 6-Chloro-N-methylquinolinium iodide. This reaction involves the formation of a new carbon-nitrogen bond, resulting in a positively charged quinolinium cation and an iodide counter-anion.

The N-methylation of 6-chloroquinoline (B1265530) with methyl iodide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the 6-chloroquinoline ring acts as a nucleophile. This nucleophilic nitrogen attacks the electrophilic methyl group of methyl iodide. The carbon-iodine bond in methyl iodide is polarized, rendering the methyl carbon electron-deficient and a prime target for nucleophilic attack.

The reaction is a single-step process where the new nitrogen-methyl bond forms concurrently with the cleavage of the carbon-iodine bond. The iodide ion is displaced as a leaving group and subsequently serves as the counter-ion to the newly formed N-methylquinolinium cation. The presence of the electron-withdrawing chloro group at the 6-position of the quinoline (B57606) ring can influence the nucleophilicity of the nitrogen atom, but the reaction proceeds effectively to form the desired quaternary salt. researchgate.net

The efficiency and outcome of the quaternization reaction are highly dependent on the chosen conditions. Factors such as solvent, temperature, and reaction time are critical for maximizing the yield and purity of 6-Chloro-N-methylquinolinium iodide.

Research into the quaternization of similar heterocyclic compounds, such as nicotinamide, provides insights into potential optimization strategies. nih.gov Solvents play a crucial role; polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are often employed, as they can solvate the resulting salt. nih.govresearchgate.net Alcohols like isopropanol (B130326) (IPA) or ethanol (B145695) can also be used. nih.govdtic.mil

Heating is typically required to drive the reaction to completion. Temperatures can range from refluxing in acetone (around 60°C) to heating at 90-100°C in solvents like IPA or DMF, sometimes in a sealed tube to prevent the loss of the volatile methyl iodide. nih.govresearchgate.netdtic.mil Microwave-assisted synthesis has emerged as a powerful technique for dramatically reducing reaction times—from hours or days to mere minutes—while significantly improving yields compared to conventional heating methods. nih.gov

The table below summarizes various reaction conditions reported for the N-methylation of quinoline and related heterocycles.

| Reactant | Methylating Agent | Solvent | Temperature | Time | Yield | Reference |

| Quinoline Derivative | Methyl Iodide | Isopropanol (IPA) | 90 °C | 12 h | - | dtic.mil |

| Heterocycle | Tritiated Methyl Iodide | DMF | 100 °C | - | - | researchgate.net |

| Nicotinamide | Methyl Iodide | Acetone | 60 °C then RT | 25 h | 51% (for a similar bromoacetophenone reaction) | nih.gov |

| Nicotinamide | Methyl Iodide | Ethanol (Microwave) | - (440 W) | 20 min | 95% | nih.gov |

Table 1: Illustrative Reaction Conditions for N-Methylation of Heterocycles.

While methyl iodide is a common and effective methylating agent, other reagents can also be used for the quaternization of quinolines. These alternatives can offer advantages in terms of reactivity, safety, or the nature of the resulting counter-ion.

Dimethyl Sulfate (B86663): A powerful and less volatile methylating agent than methyl iodide. It is often used in ethanolic potassium hydroxide (B78521) solution for S-alkylation, a similar process. mdpi.com

Methyl Tosylate (TsOMe): Another effective reagent that yields a tosylate salt instead of an iodide salt. The quaternization is often performed by melting the reactants together at elevated temperatures (120-140°C). nih.gov The tosylate anion can be exchanged for other anions if desired.

The choice of methylating agent influences the reaction conditions and the final product's counter-ion. Methyl iodide is highly reactive but also volatile and a potential laboratory hazard. Dimethyl sulfate is highly toxic but effective. Methyl tosylate is a solid and less volatile, offering handling advantages. The iodide counter-ion from methyl iodide is often desired for subsequent reactions, such as in the formation of cyanine (B1664457) dyes.

Derivatization and Functionalization Strategies

6-Chloro-N-methylquinolinium iodide is a valuable intermediate in the synthesis of more complex molecules, particularly functional dyes. The quaternization of the nitrogen atom activates the methyl group, making its protons acidic and susceptible to removal by a base. This reactivity is the cornerstone of its use in synthesizing cyanine dyes.

Quinolinium salts are a classic component of cyanine dyes, which are characterized by two heterocyclic nuclei joined by a polymethine bridge. lew.ronih.gov These dyes exhibit strong absorption in the visible and near-infrared regions of the spectrum, making them useful in various technological applications. lew.ro The length of the polymethine chain and the nature of the heterocyclic groups determine the dye's color and photophysical properties. 6-Chloro-N-methylquinolinium iodide serves as one of the heterocyclic building blocks for these dyes.

The synthesis of cyanine dyes from 6-Chloro-N-methylquinolinium iodide involves a condensation reaction. The key steps are:

Deprotonation: A base, such as pyridine (B92270) or triethylamine, is used to remove a proton from the N-methyl group of the quinolinium salt. This creates a highly reactive methylene (B1212753) intermediate (an enamine or ylide).

Condensation: This reactive intermediate then attacks an electrophilic carbon atom to form the methine bridge.

The specific type of cyanine dye formed depends on the reaction partner:

Symmetrical Monomethine Dyes: These can be formed by the condensation of two molecules of a heterocyclic quaternary salt. nih.gov

Asymmetrical Trimethine Dyes: These are commonly synthesized by reacting the activated quinolinium salt with a different heterocyclic quaternary salt that has a leaving group at the 2- or 4-position, or by reacting it with an orthoformate like triethyl orthoformate in a solvent such as pyridine. nih.gov

Asymmetrical Pentamethine and Heptamethine Dyes: For longer polymethine chains, the quinolinium salt is reacted with an appropriate intermediate containing a three-carbon or five-carbon chain, such as malonaldehyde diacetal or 2-chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene, respectively. nih.govnih.gov

The table below provides examples of condensation partners used with quinolinium salts to form various cyanine dyes.

| Quinolinium Salt | Condensation Partner | Base/Solvent | Dye Type | Reference |

| 1-Ethyl-4-methyl quinolinium iodide | 1,2,5,6-tetrahydro-2,6-dioxo-3-pyridine carbonitriles | DMF/Acetic Anhydride | Merocyanine (B1260669) | lew.ro |

| N-Alkylheterocyclic Quaternary Salt | Second Heterocyclic Quaternary Salt | Triethylamine | Monomethine | nih.gov |

| 2-Methylbenzoazolium Salt | Triethyl Orthoformate | Pyridine | Trimethine | nih.gov |

| 2-Methylbenzoazolium Salt | 2-chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene | Pyridine/Butanol/Benzene | Heptamethine | nih.gov |

Table 2: Examples of Condensation Reactions for Cyanine Dye Synthesis.

Synthesis of Monomethine and Polymethine Cyanine Dyes Incorporating Quinolinium Moieties

Microwave-Assisted Synthesis Techniques

The quaternization of quinolines to form quinolinium salts is a fundamental transformation, traditionally achieved by heating the parent heterocycle with an alkyl halide. In the case of 6-Chloro-N-methylquinolinium iodide, this involves the reaction of 6-chloroquinoline with methyl iodide. While effective, conventional heating methods often require long reaction times and can lead to undesired side products.

Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations, offering significant reductions in reaction time and often leading to improved yields and cleaner reaction profiles. qeios.com The application of microwave irradiation to the synthesis of heterocyclic compounds, including indole-fused quinoxalines, has demonstrated its efficiency, affording products in high yields (83-97%) within short reaction times (45-60 minutes). nih.govnih.govbeilstein-journals.org This approach utilizes the efficient heating of the solvent and reactants by microwave energy, which can accelerate the rate of reaction. beilstein-journals.org For the synthesis of 6-Chloro-N-methylquinolinium iodide, a microwave-assisted protocol would involve heating a mixture of 6-chloroquinoline and methyl iodide in a suitable solvent under controlled microwave irradiation. This method is anticipated to provide the target compound rapidly and in high purity.

The table below illustrates the typical advantages of microwave-assisted synthesis compared to conventional heating for a related heterocyclic synthesis.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours to days | 45-60 minutes |

| Yield | Moderate to Good | Good to Excellent (83-97%) nih.gov |

| Energy Input | Conductive heating, less efficient | Direct dielectric heating, highly efficient |

| Process Control | Slower response to temperature changes | Rapid and precise temperature control |

Nucleophilic Substitution Reactions for Tailored Derivatives

The 6-Chloro-N-methylquinolinium iodide scaffold is an excellent substrate for creating tailored derivatives through nucleophilic substitution reactions. The electron-withdrawing nature of the quaternized nitrogen atom activates the quinoline ring system, making the chlorine atom at the 6-position susceptible to displacement by a variety of nucleophiles.

This reactivity allows for the strategic introduction of diverse functional groups, thereby modifying the physicochemical and biological properties of the molecule. For instance, analogous reactions have been demonstrated on related chloroquinoline systems. The synthesis of 7-chloro-(4-thioalkylquinoline) derivatives was achieved via a coupling reaction between a chloroquinoline precursor and various thiols. nih.gov Applying this principle to 6-Chloro-N-methylquinolinium iodide, reaction with nucleophiles such as amines, thiols, or alkoxides would yield a library of new derivatives.

The general scheme for this transformation is as follows:

6-Chloro-N-methylquinolinium iodide + Nu⁻ → [6-Nu-N-methylquinolinium iodide] + Cl⁻

Where Nu⁻ represents a nucleophile.

The table below provides examples of potential derivatives that can be synthesized from 6-Chloro-N-methylquinolinium iodide.

| Nucleophile (Reagent) | Resulting Functional Group at C-6 | Derivative Name |

| Sodium Methoxide (NaOCH₃) | Methoxy (-OCH₃) | 6-Methoxy-N-methylquinolinium iodide |

| Sodium Thiophenolate (NaSPh) | Phenylthio (-SPh) | N-Methyl-6-(phenylthio)quinolinium iodide |

| Ammonia (NH₃) | Amino (-NH₂) | 6-Amino-N-methylquinolinium iodide |

| Piperidine | Piperidinyl | N-Methyl-6-(piperidin-1-yl)quinolinium iodide |

This synthetic flexibility makes 6-Chloro-N-methylquinolinium iodide a valuable intermediate for developing new compounds for various chemical and pharmaceutical applications.

Generation of Quinolinium Quinone Methide Derivatives as Synthetic Models

Quinone methides (QMs) are highly electrophilic and often transient intermediates that are valuable in the synthesis of natural products and the modification of biomolecules. nih.gov Quinolinium salts can serve as precursors for the generation of quinone methide-type structures, which are of interest as synthetic models for studying reactivity and potential biological activity. nih.govnih.gov

A quinolinium quinone methide is characterized by a quinone-like structure where one of the carbonyl oxygens is replaced by an exocyclic methylene group, which is part of the quinolinium ring system. The generation of such a species from a stable precursor is a key synthetic challenge. A plausible synthetic model starting from a derivative of 6-Chloro-N-methylquinolinium iodide would involve a two-step process:

Nucleophilic Substitution: First, the chlorine atom at the 6-position is replaced by a hydroxyl group. This can be achieved by reacting 6-Chloro-N-methylquinolinium iodide with a hydroxide source (e.g., NaOH) to yield 6-Hydroxy-N-methylquinolinium iodide.

Oxidation: The resulting 6-hydroxy derivative, which is a phenolic compound, can then be oxidized to generate the corresponding quinolinium quinone methide. nih.govunivie.ac.at This oxidation step removes a proton from the hydroxyl group and a hydride from the N-methyl group (or another accessible position), creating the reactive quinone methide structure.

Molecular Reactivity and Mechanistic Investigations of 6 Chloro N Methylquinolinium Iodide

Electron Transfer Mechanisms in Quinolinium Systems

The N-methylquinolinium cation is an effective electron acceptor, a characteristic that is enhanced upon photoexcitation. This property facilitates several electron transfer phenomena.

Upon absorption of light, the 6-Chloro-N-methylquinolinium ion is promoted to an electronically excited state. In this state, it becomes a significantly stronger oxidizing agent, capable of accepting an electron from a suitable donor molecule. scispace.com This process, known as photoinduced electron transfer (PET), results in the formation of a quinolinyl radical and a donor radical cation.

The efficiency and rate of PET in such systems are governed by factors described by Marcus theory, including the thermodynamic driving force of the reaction and the reorganization energy required for the structural changes upon electron transfer. scispace.com In some quinolinium-based systems, particularly those with a covalently linked electron donor, the rate of electron transfer can decrease at very high driving forces, a phenomenon known as the "Marcus inverted region". scispace.com Studies on related zwitterionic quinolinium dyes show that intramolecular PET can be a primary mechanism for fluorescence quenching, where an anionic portion of the molecule acts as the electron donor. scispace.com The rate of this process can be influenced by the length of the spacer connecting the donor and the quinolinium acceptor, as well as the solvent environment. scispace.com

The fluorescence of the N-methylquinolinium cation can be quenched by various anions, including the iodide ion present in the compound itself. This quenching can occur through several mechanisms rooted in charge-transfer interactions. Research on the analogous N-methylacridinium cation shows that its fluorescence is efficiently quenched by counter-ions like iodide. rsc.org

The primary mechanisms include:

Static Quenching: Formation of a non-fluorescent ground-state complex between the quinolinium cation and the iodide anion. This is a charge-transfer complex where the iodide ion donates electron density to the quinolinium ring.

Dynamic (Collisional) Quenching: Deactivation of the excited quinolinium cation upon collision with an iodide anion. This can proceed via the formation of an excited-state complex (exciplex) that decays non-radiatively. rsc.org

The efficiency of this quenching is dependent on the solvent's polarity and the redox potential of the anion. rsc.org For iodide, which is relatively easy to oxidize, the tendency to engage in charge-transfer quenching is significant. Studies on photoexcitation of iodide-water clusters confirm that the electron is readily transferred from the iodide to a solvent-supported orbital upon absorbing light. rsc.org

Nucleophilic Substitution Reactivity

The structure of 6-Chloro-N-methylquinolinium iodide presents two primary sites for nucleophilic attack: the N-methyl group and the aromatic quinolinium ring. The reaction at the methyl group involves the iodide ion acting as a leaving group.

The removal of the methyl group from the nitrogen atom by a nucleophile is a key reaction. This process can occur via two different mechanisms: bimolecular nucleophilic substitution (SN2) or unimolecular nucleophilic substitution (SN1).

The SN2 mechanism involves a single, concerted step where the nucleophile attacks the methyl carbon at the same time as the C-N bond breaks, with the neutral quinoline (B57606) molecule acting as the leaving group. masterorganicchemistry.com This pathway is favored by:

Strong, unhindered nucleophiles. libretexts.org

Polar aprotic solvents (e.g., acetone (B3395972), DMSO), which solvate the cation but not the nucleophile, preserving its reactivity. libretexts.orgyoutube.com

The substrate itself, a methyl group, is unhindered and ideal for SN2 attack. organic-chemistry.org

The SN1 mechanism is a two-step process. It would involve the spontaneous dissociation of the N-methyl bond to form a methyl carbocation and the neutral 6-chloroquinoline (B1265530) molecule. This is the slow, rate-determining step. The highly reactive carbocation would then be rapidly attacked by a nucleophile. masterorganicchemistry.com However, the formation of a primary (methyl) carbocation is extremely energetically unfavorable, making the SN1 pathway highly unlikely for demethylation at the N-methyl group. organic-chemistry.org Therefore, nucleophilic attack on the methyl group of 6-Chloro-N-methylquinolinium iodide is expected to proceed exclusively via an SN2 mechanism.

| Factor | SN1 Reaction | SN2 Reaction |

|---|---|---|

| Substrate | Favored by tertiary > secondary | Favored by methyl > primary > secondary |

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH) | Favored by strong nucleophiles (e.g., OH⁻, CN⁻) |

| Solvent | Favored by polar protic solvents (e.g., water, ethanol) | Favored by polar aprotic solvents (e.g., acetone, DMF) |

| Stereochemistry | Racemization | Inversion of configuration |

In a hypothetical SN1 reaction, a carbocation intermediate is formed, which is then attacked by a nucleophile. youtube.com If a different part of a larger molecule containing the quinolinium moiety were to form a carbocation, the iodide anion from 6-Chloro-N-methylquinolinium iodide could act as a nucleophile. The iodide ion is considered a good nucleophile, especially in polar protic solvents where smaller, harder anions like chloride are more heavily solvated and thus less reactive. organic-chemistry.org The iodide would attack the planar carbocation from either face, leading to the formation of a new carbon-iodine bond. youtube.com

General Chemical Reactivity Profiles and Transformations

The primary transformation, as discussed, is the N-demethylation via an SN2 reaction with a suitable nucleophile. This yields the 6-chloroquinoline molecule and a methylated nucleophile.

Furthermore, the quinolinium ring itself is electron-deficient due to the quaternized nitrogen atom. This makes the aromatic ring susceptible to nucleophilic addition or substitution . While the 6-position is not as activated as the 2- or 4-positions, strong nucleophiles can potentially add to the ring, leading to the formation of dihydroquinoline derivatives. In some cases, this can be followed by oxidation to yield a substituted quinoline product in a process known as nucleophilic aromatic substitution (SNAr), although this is less common than addition for this ring system without a leaving group at the 2- or 4-position.

Oxidation and Reduction Pathways

The N-methylquinolinium core of the title compound is a versatile scaffold that can undergo both oxidation and reduction, leading to products with altered electronic and structural properties.

Oxidation:

Research on analogous N-alkyl(iso)quinolinium salts has shown that they can be oxidized to form the corresponding quinolones or isoquinolones, which are of significant interest due to their biological activities. nih.gov One established method involves visible-light-induced heterogeneous photocatalysis, where N-alkyl(iso)quinolinium salts are converted to their respective oxidized forms. nih.gov This suggests that 6-Chloro-N-methylquinolinium iodide could be a viable precursor for the synthesis of 6-Chloro-1-methyl-2-quinolone. The oxidation process formally involves the addition of an oxygen atom to the C-2 position of the quinolinium ring.

Reduction:

The electrochemical and chemical reduction of N-alkylquinolinium salts typically leads to dearomatization, yielding dihydroquinoline derivatives. The regioselectivity of this reduction is a key aspect, with nucleophilic attack generally occurring at either the C-2 or C-4 position. researchgate.net For instance, in the Morita-Baylis-Hillman reaction, N-alkylquinolinium salts have been shown to react regioselectively at the C-2 position. researchgate.netresearchgate.netchemrxiv.org

The reduction process is initiated by a single electron transfer to the electron-deficient quinolinium ring, forming a neutral radical intermediate. nih.gov The stability and subsequent reactivity of this radical are influenced by the substitution pattern on the ring. Computational studies on the reduction of quinoline by Hantzsch ester have detailed a pathway involving an initial 1,4-reduction to generate an enamine intermediate, which is subsequently reduced further. acs.org This suggests a plausible pathway for the reduction of 6-Chloro-N-methylquinolinium iodide to either 6-Chloro-1-methyl-1,2-dihydroquinoline or 6-Chloro-1-methyl-1,4-dihydroquinoline.

| Reaction Type | Expected Product(s) | Plausible Mechanism/Conditions |

|---|---|---|

| Oxidation | 6-Chloro-1-methyl-2-quinolone | Photocatalytic oxidation, as demonstrated with analogous N-alkyl(iso)quinolinium salts. nih.gov |

| Reduction | 6-Chloro-1-methyl-1,2-dihydroquinoline or 6-Chloro-1-methyl-1,4-dihydroquinoline | Single electron transfer followed by radical propagation or hydride transfer, with potential for regioselectivity. researchgate.netnih.govacs.org |

Substitution Reactions of the Iodide Counterion

The iodide anion associated with the 6-Chloro-N-methylquinolinium cation can be readily exchanged for other anions through various substitution methods. This versatility is crucial for modifying the compound's solubility and reactivity.

Anion Exchange:

A common and effective method for anion substitution is the use of ion-exchange resins. For instance, to replace the iodide with chloride, a solution of 6-Chloro-N-methylquinolinium iodide can be passed through a column containing a strongly basic ion-exchange resin in its chloride form. researchgate.net The resin exhibits a higher affinity for iodide, retaining it while allowing the 6-Chloro-N-methylquinolinium chloride to elute.

Alternatively, precipitation reactions can be employed. Treatment of an aqueous solution of 6-Chloro-N-methylquinolinium iodide with a silver salt, such as silver(I) oxide or silver(I) hydroxide (B78521), results in the precipitation of insoluble silver iodide, leaving the 6-Chloro-N-methylquinolinium cation in solution with the new counterion (e.g., hydroxide). libretexts.org

Nucleophilic Properties of Iodide:

The iodide ion is also a competent nucleophile and can participate in or catalyze substitution reactions. researchgate.net In the context of quaternary ammonium (B1175870) salts, iodide has been shown to be a good leaving group, often more reactive than other halides or even sulfonate esters in certain nucleophilic substitution reactions. nih.gov The dynamic and reversible nature of nucleophilic substitution at quaternary ammonium centers has been studied, with iodide playing a key role as a nucleophilic catalyst in exchange reactions. researchgate.net This implies that under appropriate conditions, the iodide in 6-Chloro-N-methylquinolinium iodide could be displaced by other nucleophiles. Phase-transfer catalysis is a technique that can facilitate such reactions between a water-soluble nucleophile and a substrate in an organic phase, with the quaternary ammonium salt itself acting as the phase-transfer catalyst. spcmc.ac.in

| Reaction Type | Reagent | Resulting Counterion | Underlying Principle |

|---|---|---|---|

| Anion Exchange | Ion-Exchange Resin (e.g., Cl⁻ form) | Chloride (Cl⁻) | Differential affinity of the resin for different anions. researchgate.net |

| Precipitation | Silver(I) Oxide (Ag₂O) | Hydroxide (OH⁻) | Formation of an insoluble silver iodide precipitate. libretexts.org |

| Nucleophilic Substitution | Other Halide Salts (e.g., NaBr) | Bromide (Br⁻) | Displacement of iodide by another nucleophile, potentially aided by phase-transfer catalysis. spcmc.ac.in |

Advanced Spectroscopic Characterization and Optical Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are the initial and most crucial steps in the structural confirmation of 6-Chloro-N-methylquinolinium iodide. These one-dimensional NMR techniques provide data on the chemical shifts, multiplicities, and integration of signals corresponding to each unique proton and carbon atom in the molecule.

¹H NMR Analysis: The ¹H NMR spectrum of a related compound, 6-methylquinoline, shows distinct signals for the aromatic protons and the methyl group protons. chemicalbook.com For 6-Chloro-N-methylquinolinium iodide, the introduction of a chloro group at the 6-position and a methyl group on the nitrogen atom would lead to predictable changes in the chemical shifts of the quinoline (B57606) ring protons. The electron-withdrawing nature of the chloro substituent and the positively charged nitrogen atom would generally cause a downfield shift for the aromatic protons compared to unsubstituted quinoline. The N-methyl group would exhibit a characteristic singlet in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Chloro-N-methylquinolinium iodide

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic Protons | ~7.5 - 9.0 | Doublet, Triplet, Multiplet | The exact shifts and coupling patterns would depend on the specific proton and its proximity to the chloro and N-methyl groups. |

| N-Methyl Protons | ~4.0 - 4.5 | Singlet | The positive charge on the nitrogen atom causes a significant downfield shift compared to a neutral N-methyl group. |

| Aromatic Carbons | ~120 - 150 | Singlet | The carbon bearing the chlorine atom (C-6) and the carbons adjacent to the nitrogen atom (C-2 and C-8a) would have characteristic chemical shifts. |

| N-Methyl Carbon | ~45 - 55 | Singlet | The chemical shift is influenced by the quaternization of the nitrogen atom. For comparison, the methyl carbon in iodomethane (B122720) has a reported chemical shift. spectrabase.com |

Note: The predicted chemical shift values are estimates based on general principles of NMR spectroscopy and data from related compounds. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in 6-Chloro-N-methylquinolinium iodide, two-dimensional (2D) NMR experiments are indispensable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond correlation information.

COSY: This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the quinoline ring system.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.

The comprehensive analysis of these 2D NMR spectra would allow for a complete and confident assignment of every proton and carbon atom in the 6-Chloro-N-methylquinolinium iodide structure. grafiati.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large and non-volatile molecules, including cationic dyes like 6-Chloro-N-methylquinolinium iodide. nih.gov In this technique, the analyte is co-crystallized with a matrix material that absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. nih.gov

For 6-Chloro-N-methylquinolinium iodide, MALDI-TOF MS would be expected to show a prominent peak corresponding to the cationic part of the molecule, [M]⁺, which is the 6-Chloro-N-methylquinolinium cation. The high-resolution capabilities of TOF analyzers allow for the precise determination of the molecular weight of this cation, providing strong evidence for its elemental composition. nih.gov

Electrospray Ionization (ESI) is another soft ionization technique that is highly effective for analyzing polar and ionic compounds from a liquid solution. nih.gov As 6-Chloro-N-methylquinolinium iodide is an ionic salt, ESI-MS is an ideal method for its characterization. The sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

Low-Resolution Mass Spectrometry (LRMS): ESI-LRMS would provide the nominal mass of the 6-Chloro-N-methylquinolinium cation, confirming the molecular weight.

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS would provide the exact mass of the cation with high accuracy. This precise mass measurement is crucial for determining the elemental formula of the ion, distinguishing it from other ions with the same nominal mass but different elemental compositions. bohrium.com

Mass spectrometry is not only used for the direct analysis of compounds but also plays a critical role in studying their chemical reactions, such as derivatization. spectroscopyonline.com Derivatization is the process of chemically modifying a compound to enhance its analytical properties, such as improving its ionization efficiency or enabling specific types of fragmentation for structural analysis. nih.gov

While no specific derivatization studies for 6-Chloro-N-methylquinolinium iodide were found, the principles of derivatization in mass spectrometry are broadly applicable. nih.gov For instance, if one were to study the reactivity of the quinolinium ring, a chemical reaction could be performed, and the resulting product could be analyzed by MS to confirm the modification. This approach is widely used in metabolomics and other fields to analyze compounds that are otherwise difficult to detect or characterize. nih.gov For example, derivatization can be used to target specific functional groups, and the mass shift observed in the mass spectrum provides evidence of a successful reaction. bohrium.com

Interactive Data Table: Expected Mass Spectrometry Data for 6-Chloro-N-methylquinolinium Cation

| Mass Spectrometry Technique | Expected Ion | Expected m/z (Monoisotopic) | Information Obtained |

| MALDI-TOF MS | [C₁₀H₉ClN]⁺ | 178.0423 | Provides the molecular weight of the cation with high precision, confirming the elemental composition. |

| ESI-LRMS | [C₁₀H₉ClN]⁺ | 178.0 | Confirms the nominal molecular weight of the cation. |

| ESI-HRMS | [C₁₀H₉ClN]⁺ | 178.0423 | Provides the exact mass of the cation, allowing for unambiguous determination of the elemental formula. |

Note: The expected m/z value is calculated for the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N).

UV-Visible Absorption and Fluorescence Spectroscopy

The electronic and photophysical properties of 6-Chloro-N-methylquinolinium iodide are primarily investigated through UV-Visible absorption and fluorescence spectroscopy. These techniques provide a window into the electronic transitions and de-excitation pathways of the molecule.

Detailed Analysis of Electronic Transitions and Absorption Maxima

The UV-Visible absorption spectrum of quinolinium derivatives is characterized by distinct electronic transitions within the aromatic system. libretexts.org For 6-Chloro-N-methylquinolinium iodide, the absorption of ultraviolet and visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The principal transitions observed are π → π* and n → π*. youtube.comyoutube.com

The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated quinoline ring system. libretexts.org The n → π* transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to an antibonding π* orbital. youtube.comlibretexts.org These transitions are generally less intense than π → π* transitions. libretexts.org

The presence of the electron-withdrawing chloro group at the 6-position and the N-methyl group influences the energy of these transitions. The N-methylquinolinium moiety itself is a strong electron acceptor, which affects the absorption characteristics of the chromophore. researchgate.net The absorption maxima (λmax) for N-methylquinolinium derivatives are typically found in the UV region. The iodide counterion may participate in charge-transfer transitions, further complicating the spectrum. youtube.com

Table 1: Typical Electronic Transitions and Absorption Data for N-Methylquinolinium Derivatives

| Electronic Transition | Typical λmax Range (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π → π* | 250 - 350 | > 10,000 |

| n → π* | 300 - 400 | < 2,000 |

Note: The exact values for 6-Chloro-N-methylquinolinium iodide may vary and are dependent on the solvent.

Fluorescence Emission Characteristics and Quantum Yield Studies

Many quinolinium compounds are known for their fluorescent properties, making them useful in bioimaging and as fluorescent probes. ontosight.ai Upon absorption of light, the excited molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The quinolinium core is a key structural element that contributes to this fluorescence. ontosight.ai

The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a critical parameter for characterizing the efficiency of the fluorescence process. researchgate.net For N-methylquinolinium derivatives, the quantum yield can be quite high. For instance, some 1-methyl-7-amino-quinolinium fluorophores exhibit high fluorescence quantum yields in the range of 0.7–0.8. nih.govacs.org The substitution pattern and the solvent environment play a significant role in determining the quantum yield. researchgate.net Non-radiative decay processes can compete with fluorescence, and their rates are influenced by molecular structure and interactions with the solvent. nih.gov

Table 2: Representative Fluorescence Properties of Quinolinium Derivatives

| Property | Characteristic Value | Reference |

|---|---|---|

| Emission Wavelength (λem) | Varies (typically 400-600 nm) | researchgate.net |

| Fluorescence Quantum Yield (Φf) | Can be high (up to ~0.8 for some derivatives) | nih.govacs.org |

Note: Data is for representative quinolinium compounds and may differ for 6-Chloro-N-methylquinolinium iodide.

Solvatochromic Effects in Quinolinium-Based Chromophores

Solvatochromism describes the change in the color of a solution of a chemical, and hence a shift in its absorption or emission spectrum, when the solvent is changed. researchgate.net Quinolinium-based chromophores often exhibit significant solvatochromism due to changes in their electronic distribution between the ground and excited states.

The N-methylquinolinium iodide salt has a polar ground state. In the excited state, charge distribution can change significantly. The interaction of the solute with polar or nonpolar solvent molecules will stabilize the ground and excited states to different extents, thus altering the energy gap between them. researchgate.net For many quinolinium derivatives, an increase in solvent polarity leads to a shift in the absorption or emission maximum. For example, in some cases, a bathochromic (red) shift is observed in the fluorescence spectrum with increasing solvent polarity, indicating stronger stabilization of the excited state relative to the ground state. researchgate.net This sensitivity to the local environment makes these compounds potential sensors for solvent polarity. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and probing the molecular structure of a compound. The FTIR spectrum of 6-Chloro-N-methylquinolinium iodide displays a series of absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The key vibrational modes include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the N-methyl group, usually found in the 2850-3000 cm⁻¹ region.

C=C and C=N ring stretching: These vibrations of the quinoline core give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region.

C-H bending: In-plane and out-of-plane bending vibrations occur at lower wavenumbers.

C-Cl stretching: The carbon-chlorine bond typically shows a stretching vibration in the 600-800 cm⁻¹ region.

N-CH₃ vibrations: Bending and rocking modes associated with the N-methyl group are also present.

The iodide ion does not have its own IR absorption in the typical mid-IR range but influences the vibrations of the cationic quinolinium moiety through electrostatic interactions. researchgate.netaps.org

Table 3: Predicted FTIR Peak Assignments for 6-Chloro-N-methylquinolinium iodide

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3000 - 3100 | C-H Stretch | Aromatic Ring |

| 2850 - 3000 | C-H Stretch | N-Methyl Group |

| 1500 - 1650 | C=C and C=N Stretch | Quinoline Ring |

| 1400 - 1500 | C=C Stretch | Quinoline Ring |

| 1350 - 1450 | C-H Bend | N-Methyl Group |

Note: These are predicted ranges based on characteristic frequencies of related functional groups. researchgate.netresearchgate.net

Chiroptical Spectroscopy: Circular Dichroism (CD) for Aggregation and Biomolecular Interaction Studies

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. This technique is exquisitely sensitive to molecular chirality. While 6-Chloro-N-methylquinolinium iodide is an achiral molecule and therefore does not exhibit a CD signal in isolation, CD spectroscopy is a valuable tool for studying its higher-order assemblies and interactions with chiral biomolecules. nih.gov

Aggregation Studies: If molecules of 6-Chloro-N-methylquinolinium iodide self-assemble (aggregate) in solution to form a stable, ordered, and chiral superstructure, an induced CD (ICD) signal can be observed. The shape and intensity of the CD spectrum can provide information about the geometry and helicity of the aggregate.

Biomolecular Interactions: When an achiral dye like 6-Chloro-N-methylquinolinium iodide binds to a chiral macromolecule such as DNA or a protein, it is held in a specific, constrained chiral environment. This interaction can induce a CD signal in the absorption bands of the dye. nih.gov The resulting ICD spectrum is a powerful indicator of binding and can provide details about the binding mode (e.g., intercalation or groove binding in the case of DNA). The ability of quinolizinium (B1208727) compounds, which are structurally related to quinolinium salts, to function as fluorescent reagents for modifying peptides and proteins highlights the potential for such interactions. nih.gov

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone computational methods for investigating the electronic properties and excited states of molecular systems. For 6-Chloro-N-methylquinolinium iodide, these calculations provide a foundational understanding of its geometry, electronic landscape, and spectroscopic signatures.

Geometry Optimization and Electronic Structure Analysis

While specific DFT studies on 6-Chloro-N-methylquinolinium iodide are not extensively documented in publicly available literature, the methodology can be understood from studies on its parent molecule, 6-chloroquinoline (B1265530). nih.govnih.gov For 6-Chloro-N-methylquinolinium iodide, a typical computational approach would involve geometry optimization using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p), to find the minimum energy structure. nih.govnih.gov

The optimization process would refine the bond lengths, bond angles, and dihedral angles of the 6-chloro-N-methylquinolinium cation. The resulting optimized geometry is crucial for subsequent calculations, including vibrational frequencies and electronic properties. The electronic structure analysis would involve examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key determinant of the molecule's chemical reactivity and kinetic stability. For the 6-Chloro-N-methylquinolinium cation, the HOMO is expected to be localized primarily on the quinolinium ring, while the LUMO would also be distributed across the aromatic system. The presence of the electron-withdrawing chlorine atom at the 6-position and the N-methyl group would modulate the energy levels and distribution of these orbitals compared to unsubstituted quinolinium.

A molecular electrostatic potential (MEP) surface would also be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. The MEP would show a positive potential around the N-methylquinolinium core, indicating its cationic nature, with the iodide anion existing as a separate entity with a negative potential.

Prediction of Spectroscopic Properties (Absorption, Emission)

Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption and emission spectra of molecules. By calculating the vertical excitation energies from the ground state to various excited states, one can simulate the UV-Visible absorption spectrum. For 6-Chloro-N-methylquinolinium iodide, TD-DFT calculations would likely be performed on the optimized geometry of the cation in a simulated solvent environment to mimic experimental conditions.

Based on studies of similar quinolinium derivatives, the absorption spectrum is expected to feature transitions corresponding to π-π* excitations within the quinolinium ring system. researchgate.net The calculated maximum absorption wavelengths (λmax) can be compared with experimental data to validate the computational model. Similarly, by optimizing the geometry of the first excited state, it is possible to calculate the emission energy, providing a theoretical prediction of the fluorescence spectrum. The difference between the absorption and emission maxima, known as the Stokes shift, can also be estimated.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions over time. For an ionic compound like 6-Chloro-N-methylquinolinium iodide, MD is particularly useful for investigating the interplay between the cation, the anion, and the surrounding solvent molecules, as well as self-aggregation phenomena.

Investigation of Iodide…π Interactions

A significant non-covalent interaction in this system is the iodide…π interaction, where the iodide anion interacts with the electron-deficient π-system of the 6-chloro-N-methylquinolinium cation. This type of interaction, specifically an n → π* interaction, has been studied in detail in a similar system, the co-crystal of 3-chloro-N-methylpyridinium iodide with tetrabromoquinone.

In this analogous case, a detailed X-ray charge density study combined with quantum chemical modeling revealed that the interaction between the iodide anion and the π-system is a "π-hole" interaction. This is a strongly attractive interaction with a significant electrostatic component and a considerable dispersion contribution. The interaction energy was estimated to be as high as -11.16 kcal mol−1, a strength comparable to moderate hydrogen bonds. This interaction involves a degree of charge transfer from the iodide anion (n orbital) to the antibonding π* orbital of the aromatic ring. For 6-Chloro-N-methylquinolinium iodide, a similar attractive interaction is expected, playing a crucial role in the crystal packing and the ion-pairing behavior in solution.

| Interaction Type | System | Estimated Interaction Energy (kcal mol⁻¹) | Primary Nature | Ref |

| Iodide…π (n → π*) | 3-chloro-N-methylpyridinium iodide with tetrabromoquinone | -11.16 | Electrostatic with significant dispersion |

Modeling of Aggregation Phenomena (e.g., H-type trimers, H-dimers)

Quinolinium salts are known to exhibit aggregation in solution, a phenomenon that significantly affects their photophysical properties. MD simulations can be employed to model the self-assembly of 6-Chloro-N-methylquinolinium iodide in solution, predicting the formation of aggregates such as dimers, trimers, or larger clusters.

These simulations can reveal the preferred orientation of the cations within the aggregate. Often, planar aromatic cations like quinolinium stack in a face-to-face arrangement, leading to the formation of H-aggregates (hypsochromically shifted absorption) or J-aggregates (bathochromically shifted absorption). Theoretical calculations on π-stacked H-dimers of similar planar heterocyclic salts have supported the formation of H-aggregates in aqueous solutions. The driving forces for this aggregation include π-π stacking interactions between the quinolinium rings and hydrophobic effects. The simulations can provide insights into the structure, stability, and dynamics of these aggregates, which is essential for understanding phenomena like aggregation-induced emission (AIE) that have been observed in other quinolinium salts.

Quantum Mechanical Studies of Reactivity and Stability

Quantum mechanical calculations are fundamental to understanding the intrinsic reactivity and stability of 6-Chloro-N-methylquinolinium iodide. By analyzing various reactivity descriptors derived from DFT calculations, a detailed picture of its chemical behavior can be constructed.

Furthermore, conceptual DFT provides a framework for quantifying reactivity through global and local descriptors. Global descriptors include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Local reactivity can be assessed using Fukui functions or the dual descriptor, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. For the 6-Chloro-N-methylquinolinium cation, these calculations would likely pinpoint specific carbon atoms in the quinolinium ring as being more susceptible to nucleophilic attack. These theoretical predictions of reactivity and stability are invaluable for designing new materials and for understanding the metabolic fate or mechanism of action in biological contexts.

Carbocation Intermediate Energetics in Nucleophilic Reactions

The reaction proceeds via the addition of a nucleophile to the electron-poor quinolinium ring, temporarily disrupting its aromaticity. The Gibbs free energy of activation for the formation of this intermediate is the rate-determining step of the reaction. Computational methods, particularly Density Functional Theory (DFT), are well-suited to model the potential energy surface of such reactions. nih.gov

The 6-chloro substituent plays a significant role in stabilizing the negatively charged transition state leading to the intermediate. As an electron-withdrawing group, it delocalizes the developing negative charge on the ring system, thereby lowering the activation energy barrier for nucleophilic attack compared to an unsubstituted N-methylquinolinium salt. masterorganicchemistry.com This effect is most pronounced when the substituent is positioned to effectively stabilize the negative charge through resonance or induction.

While direct computational data for 6-Chloro-N-methylquinolinium iodide is scarce, we can construct a hypothetical model to illustrate the expected relative energetics for the formation of intermediates from nucleophilic attack at different positions. The values in the table below are illustrative, based on general principles of SNAr reactions on substituted quinolinium systems. The attack is generally favored at the 2- and 4-positions due to the strong electron-withdrawing effect of the protonated nitrogen.

Interactive Data Table: Hypothetical Relative Free Energy of Activation for Nucleophilic Addition

This table presents a hypothetical scenario based on established chemical principles to illustrate the expected relative energetics of forming a neutral intermediate from the nucleophilic attack on the 6-Chloro-N-methylquinolinium cation. The values are for illustrative purposes only.

| Position of Nucleophilic Attack | Hypothetical Relative ΔG‡ (kcal/mol) | Rationale for Energetics |

| C-2 | 0 (Reference) | Attack at the C-2 position is highly favored due to the strong inductive and mesomeric electron withdrawal by the adjacent positively charged nitrogen atom, leading to the lowest activation barrier. |

| C-4 | +1.5 | Attack at the C-4 position is also favored due to delocalization of the positive charge from the nitrogen atom. The activation barrier is typically slightly higher than for the C-2 position. |

| C-5 | +12.0 | Nucleophilic attack at the C-5 position is significantly less favorable. The stabilizing influence of the nitrogen is much weaker, and the chloro group at C-6 offers only moderate inductive stabilization for an intermediate formed at C-5, resulting in a high activation barrier. |

| C-8 | +10.5 | Similar to the C-5 position, attack at C-8 is energetically unfavorable due to the distance from the primary electron-withdrawing nitrogen atom, leading to a high activation barrier for the formation of the corresponding intermediate. |

Free Energy Change Correlations in Quenching Mechanisms

N-methylquinolinium salts are known to act as electron acceptors and can be quenched by electron donors through a photoinduced electron transfer (PET) mechanism. The efficiency of this quenching process is directly related to the free energy change (ΔGet) of the electron transfer event, which can be estimated using the Rehm-Weller equation.

The Rehm-Weller equation correlates the free energy of electron transfer with the excitation energy of the photosensitizer (the quinolinium salt), the oxidation potential of the donor (the quencher), the reduction potential of the acceptor (the quinolinium salt), and a coulombic attraction term. Computational chemistry can be employed to calculate these properties, particularly the reduction potential of the 6-Chloro-N-methylquinolinium cation.

The presence of the electron-withdrawing chloro substituent at the 6-position makes the quinolinium ring more electron-deficient. This increases its reduction potential, making it a better electron acceptor compared to the unsubstituted N-methylquinolinium salt. A higher reduction potential leads to a more negative (more favorable) free energy change for electron transfer with a given donor, resulting in a faster quenching rate.

A linear free-energy relationship is often observed between the logarithm of the quenching rate constant (log kq) and the oxidation potential of the quencher for a given electron acceptor. Below is an illustrative data table showing a hypothetical correlation for the quenching of the excited state of 6-Chloro-N-methylquinolinium iodide by a series of amine quenchers with varying oxidation potentials.

Interactive Data Table: Hypothetical Free Energy Correlation for Quenching

This table provides an illustrative example of the relationship between the quencher's oxidation potential and the calculated free energy of electron transfer (ΔGet) for the quenching of excited 6-Chloro-N-methylquinolinium. The values are based on theoretical principles and are for demonstrative purposes.

| Quencher (Electron Donor) | Oxidation Potential (Eox vs. SCE) | Hypothetical ΔGet (kcal/mol) | Expected Quenching Efficiency |

| N,N-Dimethylaniline | +0.85 V | -21.2 | Very High |

| Triethylamine | +0.95 V | -18.9 | High |

| N,N-Dimethyl-p-toluidine | +0.78 V | -22.8 | Very High |

| Anisole | +1.80 V | +2.9 | Very Low (Endothermic) |

| 1,4-Dimethoxybenzene | +1.35 V | -9.7 | Moderate |

These computational models and theoretical frameworks are invaluable for predicting the reactivity and mechanistic pathways of 6-Chloro-N-methylquinolinium iodide, guiding synthetic efforts and the design of new chemical systems.

Conclusion

6-Chloro-N-methylquinolinium iodide stands as a compound of significant interest within the expansive field of quinolinium chemistry. Its distinct combination of a halogenated quinoline (B57606) core and a quaternary nitrogen center provides a platform for a wide array of potential applications, from organic synthesis to materials science. While detailed research on this specific compound is still emerging, the established importance of the broader class of quinolinium salts suggests a promising future for 6-Chloro-N-methylquinolinium iodide and its derivatives in advancing chemical innovation. Further exploration of its properties and reactivity will undoubtedly unveil new opportunities for its use in cutting-edge scientific endeavors.

Crystallographic Studies and Solid State Architecture

Single Crystal X-ray Diffraction Analysis of 6-Chloro-N-methylquinolinium Iodide and Derivatives

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional arrangement of atoms within a crystalline solid. While specific data for the title compound is unavailable, analysis of its derivatives provides significant insight into its likely structural characteristics.

Based on studies of analogous compounds, such as 1-ethyl-2-methylquinolinium (B372601) iodide, it is anticipated that 6-Chloro-N-methylquinolinium iodide would crystallize in a low-symmetry system, such as monoclinic or triclinic. oup.com For instance, 1-ethyl-2-methylquinolinium iodide crystallizes in the monoclinic system with the centrosymmetric space group P2₁/c. oup.com This space group is common for organic molecules and indicates that the crystal's asymmetric unit contains a single cation-anion pair, with the entire unit cell being generated by symmetry operations.

The unit cell parameters define the size and shape of the repeating unit in the crystal lattice. The presence of the relatively large iodide anion and the planar quinolinium cation influences these dimensions significantly.

The conformation of the 6-Chloro-N-methylquinolinium cation is expected to be largely planar, a characteristic feature of the quinoline (B57606) ring system. The methyl group attached to the nitrogen atom would lie slightly out of this plane. The bond lengths and angles within the quinolinium ring would be consistent with those of an aromatic heterocyclic system, though they would be influenced by the positive charge on the nitrogen and the electronic effects of the chloro-substituent. The iodide anion is spherical and exists as a discrete entity within the lattice.

Supramolecular Interactions in the Crystal Lattice

The crystal packing of 6-Chloro-N-methylquinolinium iodide is governed by a hierarchy of non-covalent interactions, which create a stable three-dimensional supramolecular architecture. These interactions include hydrogen bonds, π–π stacking, and halogen bonds.

Aromatic interactions, particularly π–π stacking, are a defining feature of the crystal structures of quinolinium salts. libretexts.org The planar quinolinium cations are predisposed to stack upon one another in a parallel or near-parallel fashion. These interactions are driven by a combination of electrostatic and van der Waals forces. libretexts.org Typically, the stacking is not perfectly face-to-face but is instead offset or "slipped," which helps to minimize electrostatic repulsion between the π-electron clouds. rsc.org In the crystal structure of 1-ethyl-2-methylquinolinium iodide, the cations form columns along the a-axis, with alternating interplanar spacings of 3.4 Å and 3.6 Å, indicative of significant π–π stacking. oup.com A similar arrangement is expected for 6-Chloro-N-methylquinolinium iodide, where these interactions would be a key organizing force in the crystal packing. researchgate.net

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor). researchgate.net In the structure of 6-Chloro-N-methylquinolinium iodide, two types of halogen bonding are conceivable. First, the chlorine atom at the 6-position of the quinolinium ring, being attached to an electron-withdrawing aromatic system, could act as a weak halogen bond donor, interacting with a nucleophile such as the iodide anion (C-Cl⋯I).

Correlation of Solid-State Structure with Optical and Electronic Properties

Relationship between Crystal Packing and Nonlinear Optical (NLO) Response

The second-order NLO response of quinolinium iodide derivatives is intrinsically linked to their crystal packing. researchgate.net For a material to exhibit a significant second-order NLO effect, it must crystallize in a non-centrosymmetric space group. In many organic salts, including derivatives of quinolinium, the arrangement of the cationic chromophores is crucial.

Research on analogous compounds, such as 6-methyl-N-methylquinolinium iodide, has shown that these salts often crystallize in the monoclinic P21/c space group. researchgate.net While this specific space group is centrosymmetric, which would typically preclude a second-order NLO response, the possibility of polymorphism or the formation of non-centrosymmetric structures under specific crystallization conditions cannot be discounted. The introduction of a chlorine atom at the 6-position of the quinolinium ring in 6-Chloro-N-methylquinolinium iodide can influence the electronic distribution within the cation and its intermolecular interactions, potentially favoring a non-centrosymmetric packing arrangement.

The efficiency of the NLO response is highly dependent on the alignment of the molecular dipoles of the quinolinium cations. An optimal parallel alignment of these dipoles would lead to a large macroscopic hyperpolarizability and a strong NLO effect. Conversely, an antiparallel arrangement, often found in centrosymmetric structures, would result in the cancellation of the molecular dipoles and a negligible NLO response.

To illustrate the typical crystallographic parameters of related compounds, the following table presents data for a similar N-methylquinolinium iodide derivative.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Z | 8 |

| Note: Specific lattice parameters for 6-Chloro-N-methylquinolinium iodide are not publicly available and are represented here by values for a closely related structure for illustrative purposes. |

Influence of Counterions on Crystallization and Supramolecular Assembly

In the solid state, the iodide ions and the N-methylquinolinium cations are held together by a combination of electrostatic forces and weaker non-covalent interactions, such as hydrogen bonds and halogen bonds. researchgate.net The presence of the chlorine atom in the 6-position of the quinolinium cation can introduce additional C-H···Cl and C-H···I interactions, further guiding the three-dimensional assembly.

Studies on other organic salts with iodide counterions have demonstrated the anion's ability to participate in various hydrogen bonding motifs. mdpi.com For instance, the iodide ion can act as a hydrogen bond acceptor, interacting with the hydrogen atoms of the methyl group and the aromatic quinolinium ring. These interactions are crucial in stabilizing the crystal lattice and determining the relative orientation of the cations.

The supramolecular assembly of a closely related stilbazolium iodide derivative provides insight into the potential interactions. In that case, the crystal structure was determined to be centrosymmetric, belonging to the P121/C1 space group. mdpi.com This highlights the strong influence the counterion can have in dictating the final crystal symmetry.

The crystallographic data for a stilbazolium iodide salt is presented below to exemplify the influence of the iodide counterion on the crystal structure.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P121/C1 |

| a (Å) | 6.8601 |

| b (Å) | 19.7111 |

| c (Å) | 10.8400 |

| α (°) | 90 |

| β (°) | 91.207 |

| γ (°) | 90 |

| Volume (ų) | 1465.5 |

| Z | 4 |

| Data from a study on a stilbazolium iodide derivative, provided for comparative purposes. mdpi.com |

The interplay between the shape and electronic properties of the 6-Chloro-N-methylquinolinium cation and the coordinating influence of the iodide anion ultimately determines the solid-state architecture, which in turn governs the material's potential for applications in fields like nonlinear optics.

Applications in Advanced Materials Science and Chemical Sensing

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for emerging technologies in photonics and optoelectronics, including optical data storage, signal processing, and frequency conversion. The NLO response of a material originates from the nonlinear polarization induced by an intense external electric field, such as that from a laser. At the molecular level, this is described by hyperpolarizabilities (β for second-order, γ for third-order), and materials with large NLO responses are highly sought after.

The design of potent second-order NLO chromophores often follows a "push-pull" architecture, where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge. The quinolinium cation is an excellent electron-acceptor, making it a prime candidate for inclusion in NLO chromophores. rsc.orguc.pt

The synthesis strategy for NLO-active quinolinium derivatives involves creating molecules that enhance intramolecular charge transfer (ICT). Researchers have synthesized various chromophores incorporating the quinoline (B57606) unit as a π-conjugated bridge. ekb.eg For instance, a new class of zwitterionic merocyanine (B1260669) dyes featuring a 4-quinolinylidene donor nucleus has been shown to be superior to analogous pyridinylidene and benzothiazolylidene systems. rsc.org The versatility of synthetic techniques allows for considerable variation in the donor moiety and the length of the conjugation path between the donor and the quinolinium acceptor. rsc.org Furthermore, these chromophores can be functionalized with reactive groups, such as hydroxyethyl (B10761427) groups, to allow for their incorporation into polymer matrices like polyurethanes, polyimides, and poly(methylmethacrylate), which is a critical step for fabricating practical NLO devices. rsc.org

The relationship between the molecular structure of quinolinium derivatives and their NLO properties is a subject of intensive study. Theoretical approaches, such as Density Functional Theory (DFT), are employed to calculate hyperpolarizabilities and predict NLO behavior, often showing good correlation with experimental results. ekb.egekb.eg

Key factors influencing the NLO response include:

Substituent Effects: The introduction of strong electron-donating groups, such as an amino group, can significantly enhance the NLO properties. A study on 6-aminoquinolinium iodide monohydrate revealed interesting NLO properties, underscoring the potential of substituted quinolinium salts. uc.pt The choice of substituents on the quinolinone structure can create a push-pull system, which is a key strategy for enhancing NLO properties. ekb.eg

π-Conjugation: Extending the π-conjugation pathway between the donor and acceptor moieties generally leads to larger first hyperpolarizabilities (β₀), as confirmed by hyper-Raleigh scattering (HRS) measurements. rsc.org

Crystalline Environment: The arrangement of molecules in the solid state plays a crucial role. Single crystal X-ray diffraction studies on quinolinium compounds like bis-quinolinium sulphate have revealed that intermolecular interactions and molecular arrangements are key to enhancing third-order NLO properties. core.ac.uk The crystal structure of 6-aminoquinolinium iodide monohydrate, which belongs to a non-centrosymmetric space group, is also a critical factor for its observed NLO activity. uc.pt

Table 1: NLO Properties of Selected Quinolinium Derivatives This table is illustrative and compiles data from various quinolinium derivatives to show structure-property trends, not specifically for 6-Chloro-N-methylquinolinium iodide.

| Compound/System | NLO Property Measured | Key Finding | Reference |

|---|---|---|---|

| Bis-quinolinium sulphate | Third-Order NLO (χ⁽³⁾) | Crystal packing and intermolecular interactions enhance the NLO response compared to quinolinium nitrate. | core.ac.uk |

| 6-Aminoquinolinium iodide | Second- (χ⁽²⁾) & Third-Order (χ⁽³⁾) NLO | The amino group (donor) and non-centrosymmetric crystal structure contribute to its NLO activity. | uc.pt |

| 4-Quinolinylidene Merocyanines | First Hyperpolarizability (β₀) | The quinolinylidene donor is superior to pyridinylidene and benzothiazolylidene systems. | rsc.org |

Chemical Sensors and Fluorescent Probes

The inherent fluorescence of the quinolinium core and its sensitivity to the local environment make it an excellent scaffold for the design of chemical sensors and fluorescent probes. nih.govacs.org The quaternization of the nitrogen atom, as in 6-Chloro-N-methylquinolinium iodide, often enhances its utility as a sensor component due to its charge and solubility characteristics.

Quinolinium derivatives are widely recognized as effective fluorescent indicators for anions, particularly halides. The sensing mechanism is typically based on collisional quenching, where the collision of an anion with the excited state of the quinolinium fluorophore leads to a decrease in fluorescence intensity without a shift in the emission wavelength. This process is often governed by a charge-transfer mechanism.

A study focusing on the quenching mechanism of a series of N-methyl quinolinium derivatives, which included 6-chloroquinolinium, demonstrated that the fluorescence quenching by anions involves charge transfer. rsc.org The efficiency of this quenching, represented by bimolecular quenching rate constants, was found to correlate with the anion's oxidation potential and the quinolinium's reduction potential. rsc.org This understanding allows for the rational design of improved anion indicators with tailored sensitivities. rsc.org

Beyond simple collisional quenching, more sophisticated quinolinium-based sensors have been developed. For instance, a 'turn-off' fluorescent sensor was synthesized that showed selectivity for the acetate (B1210297) anion over other anions like chloride. rsc.orgpsu.edunih.gov This system involves a more complex binding model, but the fluorescence quenching is still dominated by a charge transfer mechanism. rsc.orgpsu.edu

Table 2: Anion Sensing Characteristics of Quinolinium-Based Probes

| Probe System | Target Anion | Sensing Mechanism | Key Feature | Reference |

|---|---|---|---|---|

| 6-Chloroquinolinium | Halides (e.g., Cl⁻) | Collisional Quenching | Quenching efficiency depends on anion oxidation potential and quinolinium reduction potential, indicating a charge-transfer mechanism. | rsc.org |

Electrochromic Materials

Electrochromic materials are a class of substances that can reversibly change their optical properties, such as color and transparency, when a voltage is applied. This phenomenon is driven by electrochemical redox reactions. Organic electrochromic materials, in particular, have garnered significant interest for their potential in applications like smart windows, displays, and mirrors due to their high performance and processability. rsc.orgmdpi.com

While extensive research has focused on viologens, the fundamental principle of electrochromism in these N-heterocyclic salts suggests potential for related structures like quinolinium salts. rsc.org Quinolinium cations, being N-heterocyclic aromatic compounds, possess the potential for redox activity that could be harnessed for electrochromic applications. The development of quinolinium-based electrochromic materials could offer new avenues for creating devices with unique color states and electrochemical properties. The fabrication of electrochromic devices often involves embedding these active materials within a polymer matrix, along with mediators and plasticizers, to create a stable, gel-like composition that can be applied between conductive substrates. google.com

Ionic Liquids and Stationary Phases for Chromatography

Ionic liquids (ILs) are salts that are liquid at or near room temperature, composed entirely of ions. nih.gov They possess a unique combination of properties, including negligible vapor pressure, high thermal stability, non-flammability, and tunable solubility, which make them attractive as "green" solvents and advanced materials in various fields, including electrochemistry and analytical chemistry. nih.govnih.gov Quinolinium-based salts, a subset of N-heterocyclic ILs, have demonstrated significant potential in these areas.

Quinolinium-Based Ionic Liquids as Electrolytes in Electrochemical Systems

The electrolytes in electrochemical devices like lithium-ion batteries are critical components that facilitate ion transport between the anode and cathode. oaepublish.com Conventional electrolytes, typically composed of lithium salts dissolved in organic carbonate solvents, suffer from drawbacks such as flammability, volatility, and limited electrochemical stability, which pose safety risks and limit battery performance. oaepublish.comrsc.org

Ionic liquids have emerged as a safer alternative due to their inherent non-volatility, non-flammability, and wide electrochemical stability windows, which can be up to 5-6 volts. researchgate.netchromatographyonline.com These properties enhance the safety and allow for stable operation, especially at high temperatures. chromatographyonline.com The performance of an IL-based electrolyte is highly dependent on the specific combination of its cation and anion, which determines its viscosity, ionic conductivity, and thermal stability. mdpi.com

Quinolinium-based ionic liquids are among the various cationic structures, alongside imidazolium (B1220033), pyridinium (B92312), and pyrrolidinium (B1226570), that have been investigated for these applications. researchgate.net For an IL to be a suitable electrolyte, it must possess a low melting point, low viscosity, and the ability to dissolve lithium salts effectively. oaepublish.com While many ILs have higher viscosity and lower ionic conductivity compared to traditional organic electrolytes, these properties can be optimized by designing specific ion structures or by mixing different ILs. chromatographyonline.commdpi.com For instance, studies on pyrrolidinium and imidazolium-based ILs show that properties can be tuned for specific applications, a principle that extends to quinolinium-based systems. mdpi.comresearchgate.net The goal is to design ILs that provide a safer, more stable medium for ion transport without compromising the battery's energy density or cycle life. rsc.org

Table 1: General Properties of Ionic Liquids for Electrochemical Applications

| Property | Description | Significance |

| Non-Volatility | ILs have negligible vapor pressure. | Enhances safety by reducing the risk of fire associated with volatile organic solvents. nih.gov |

| Non-Flammability | ILs do not easily ignite. | A key safety advantage over traditional flammable organic electrolytes. researchgate.netmdpi.com |

| Thermal Stability | Resistant to decomposition at high temperatures. | Allows for stable and safe operation of batteries under a wider range of temperatures. nih.govchromatographyonline.com |

| Wide Electrochemical Window | Stable over a large potential range (up to 5-6 V). | Enables the use of high-voltage electrode materials, leading to higher energy density batteries. researchgate.netchromatographyonline.com |

| Tunable Properties | Physicochemical properties can be modified by changing the cation/anion pair. | Allows for the design of task-specific electrolytes with optimized viscosity and conductivity. mdpi.com |

Application in Capillary Gas Chromatography

In gas chromatography (GC), the stationary phase coated on the inside of the capillary column is responsible for the separation of sample components. Its chemical nature determines the selectivity of the column, which is its ability to differentiate between analytes based on differences in their intermolecular interactions. chromatographyonline.comrestek.com

Quinolinium-based ionic liquids have been successfully developed as a new class of highly polar stationary phases for capillary GC. tandfonline.comfigshare.com These phases exhibit unique and advantageous separation properties. tandfonline.com Their selectivity is governed by the sum of all interactions between the analyte and the stationary phase, including dispersion, dipole-type, and hydrogen-bonding forces. restek.comnih.gov